molecular formula C12H14O2 B1584675 2-Methylprop-2-enoic acid;styrene CAS No. 9010-92-8

2-Methylprop-2-enoic acid;styrene

Cat. No.: B1584675
CAS No.: 9010-92-8
M. Wt: 190.24 g/mol
InChI Key: CVEPFOUZABPRMK-UHFFFAOYSA-N
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Scientific Research Applications

2-Methylprop-2-enoic acid;styrene has a wide range of scientific research applications:

Safety and Hazards

Users should avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use. Appropriate exhaust ventilation should be provided at places where dust is formed .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylprop-2-enoic acid;styrene typically involves free radical polymerization. This process can be initiated using peroxides or azo compounds as initiators. The reaction is usually carried out at temperatures ranging from 60 to 80 degrees Celsius .

Industrial Production Methods

In industrial settings, the polymerization process is often conducted in bulk, solution, or emulsion polymerization reactors. The choice of method depends on the desired properties of the final product. Emulsion polymerization is particularly favored for producing high-molecular-weight polymers with excellent mechanical properties .

Chemical Reactions Analysis

Types of Reactions

2-Methylprop-2-enoic acid;styrene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Methylprop-2-enoic acid;styrene involves the formation of a polymer network through free radical polymerization. The polymer chains are formed by the successive addition of monomer units, resulting in a high-molecular-weight polymer. The molecular targets and pathways involved in this process include the initiation, propagation, and termination steps of the polymerization reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylprop-2-enoic acid;styrene is unique due to its balanced combination of mechanical strength, chemical resistance, and ease of processing. This makes it suitable for a wide range of applications, from coatings and adhesives to medical devices and composite materials .

Properties

IUPAC Name

2-methylprop-2-enoic acid;styrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8.C4H6O2/c1-2-8-6-4-3-5-7-8;1-3(2)4(5)6/h2-7H,1H2;1H2,2H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVEPFOUZABPRMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)O.C=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

114672-18-3, 737791-65-0, 9010-92-8, 124916-37-6
Record name 2-Propenoic acid, 2-methyl-, polymer with ethenylbenzene, graft
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114672-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 2-methyl-, polymer with ethenylbenzene, diblock
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=737791-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methacrylic acid-styrene copolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=9010-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methacrylic acid-styrene block copolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=124916-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

9010-92-8
Record name 2-Propenoic acid, 2-methyl-, polymer with ethenylbenzene
Source ChemIDplus
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Record name 2-Propenoic acid, 2-methyl-, polymer with ethenylbenzene
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Record name 2-Propenoic acid, 2-methyl-, polymer with ethenylbenzene
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Synthesis routes and methods I

Procedure details

Then, into a 500 ml four necked flask, 30.0 g of the above polymer and 50 ml of methanol were added and dissolved, and then 4.2 of potassim hydroxide was added, stirred and dissolved. Then, 16.2 g of benzyl bromide and 100 ml of dimethyl sulfoxide were added thereto, and the mixture was stirred at 80° C. for 2 hours. The reaction solution was dropwise added to a methanol/1.5% hydrochloric acid aqueous solution (volume ratio of 1/1). A white powder was recovered and vacuum-dried to obtain a partial benzyl ester of a styrene/methacrylic acid copolymer (esterification rate: 50% to methacrylic acid, as determined by potentiometric titration). The obtained amount was 32.5 g.
[Compound]
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four
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Synthesis routes and methods II

Procedure details

Example 1 was repeated except that a mixture of methacrylic acid, ethylbenzene and 100 ppm, based on methacrylic acid, of p-methoxyphenol was used instead of the methacrylic acid/ethylbenzene mixture fed to the second and third polymerization vessels. Styrene/methacrylic acid copolymer was obtained at a rate of 3.2 kg per hour.
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Synthesis routes and methods III

Procedure details

SMAA resin was produced by the same apparatus as used in Example 1 while methacrylic acid was fed so that the content of methacrylic acid in the SMAA resin formed in each polymerization vessel became 20% by weight. Specifically, a mixture composed of 70.8% by weight of styrene, 9.4% by weight of methacrylic acid and 20% by weight of ethylbenzene was fed continuously at a speed of 10 kg/hour into the first polymerization vessel kept at 139° C. Then, while the polymerization vessel which overflowed from the first polymerization vessel was conveyed to the second polymerization vessel maintained at 139° C, a mixture composed of 50% by weight of methacrylic acid and 50% by weight of ethylbenzene was continuously fed into the second polymerization vessel at a speed of 360 g/hour. Then, while the polymerization solution which overflowed from the second polymerization vessel was conveyed to the third polymerization vessel, a mixture composed of 50% by weight of methacrylic acid and 50% by weight of ethylbenzene was continuously fed into the third polymerization vessel. Then, water (2% by weight) was added to the polymerization solution which overflowed from the third polymerization vessel. The mixture was heated to 250° C by the preheater, and continuously fed into the solvent removing vessel maintained at 250° C and 20 torr to remove the solvent, and obtain styrene/methacrylic acid copolymer at a rate of 5 kg/ hour.
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Synthesis routes and methods IV

Procedure details

A reaction vessel equipped with a stirring rod and a thermometer was charged with 683 parts by mass of water, 11 parts by mass of a sodium salt of sulfuric acid ester of methacrylic acid-ethylene oxide adduct (ELEMINOL RS-30, manufactured by Sanyo Chemical Industries, Ltd.), 138 parts by mass of styrene, 138 parts by mass of methacrylic acid, and 1 part by mass of ammonium persulfate, and the resulting mixture was stirred for 15 minutes at 400 rpm to thereby prepare a white emulsion. The obtained emulsion was heated until the internal system temperature reached 75° C., and then was allowed to react for 5 hours. To the resultant, 30 parts by mass of a 1% by mass ammonium persulfate aqueous solution was further added, and the resulting mixture was aged for 5 hours at 75° C., to thereby obtain an aqueous dispersion liquid of a vinyl resin (a copolymer of styrene/methacrylic acid/a sodium salt of sulfuric acid ester of methacrylic acid-ethylene oxide adduct), i.e. Particle Dispersion Liquid 1.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylprop-2-enoic acid;styrene
Reactant of Route 2
2-Methylprop-2-enoic acid;styrene
Reactant of Route 3
2-Methylprop-2-enoic acid;styrene
Reactant of Route 4
2-Methylprop-2-enoic acid;styrene
Reactant of Route 5
2-Methylprop-2-enoic acid;styrene
Reactant of Route 6
2-Methylprop-2-enoic acid;styrene

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